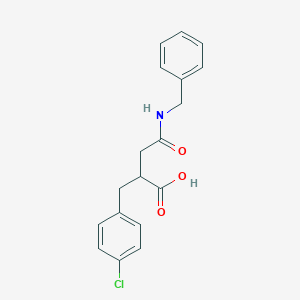
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole-based compound that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the cell cycle.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is its potential as an anticancer agent. It has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy in humans. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as an anti-inflammatory and antioxidant agent. Further studies are also needed to determine its efficacy in treating other diseases, such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves the reaction of 2-mercaptobenzimidazole with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as an anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Produktname |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
|---|---|
Molekularformel |
C17H15N3O3S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c21-15(10-24-17-19-11-4-1-2-5-12(11)20-17)18-13-6-3-7-14-16(13)23-9-8-22-14/h1-7H,8-10H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
JQUWTVYLKBMILO-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C=CC=C2O1)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1COC2=C(C=CC=C2O1)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)


![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)